mGluR2 Antagonist Target Annotation vs. Unannotated/Inactive Analogs
The target compound is explicitly recorded in the Therapeutic Target Database (TTD) as a metabotropic glutamate receptor 2 (mGluR2) antagonist, originating from Taisho Pharmaceutical’s small-molecule program [1]. This receptor annotation is absent for its closest commercially listed structural analogs: 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide (CAS 1014090-27-7), 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014087-56-9), and N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide—none of which appear in TTD or ChEMBL with target-level bioactivity data . The TTD entry links the compound to the therapeutic area of CNS disorders (mood, anxiety, cognitive impairment) via mGluR2 antagonism, providing a unique target–indication hypothesis that analogs lack [1].
| Evidence Dimension | Curated biological target annotation (mGluR2 antagonist) |
|---|---|
| Target Compound Data | Annotated as mGluR2 antagonist in TTD (Drug ID D08JPW); therapeutic indication hypothesis: CNS disorders [1] |
| Comparator Or Baseline | Closest structural analogs (CAS 1014090-27-7, 1014087-56-9, N,1-dibenzyl analog): no curated target annotation in TTD or ChEMBL |
| Quantified Difference | Present vs. absent target annotation (binary); quantitative mGluR2 potency data not publicly available for any of these compounds |
| Conditions | TTD database curation; patent origin from Taisho Pharmaceutical Co., Ltd. |
Why This Matters
Procurement for CNS target-based screening programs should prioritize a compound with a documented—even if potency-unreported—mGluR2 target hypothesis over unannotated analogs.
- [1] Therapeutic Target Database (TTD). Drug ID: D08JPW – N-substituted pyrazole derivative 1. https://ttd.idrblab.cn/data/drug/details/D08JPW (accessed 2026-04-29). View Source
